

Spectroscopic and Structural Characterization of 3-Fluoro-5-nitrotoluene: A Technical Guide

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Compound of Interest

Compound Name: 3-Fluoro-5-nitrotoluene

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Introduction

3-Fluoro-5-nitrotoluene is a substituted aromatic compound of interest in various chemical research and development sectors, including pharmaceuticals and materials science. Its specific substitution pattern—a fluorine atom and a nitro group meta to a methyl group—gives rise to a unique electronic and structural profile. This guide provides a detailed overview of the expected spectroscopic characteristics of **3-Fluoro-5-nitrotoluene**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of public experimental data for this specific isomer, this document presents predicted data based on established principles of spectroscopy and data from analogous compounds. It also outlines general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **3-Fluoro-5-nitrotoluene**. These predictions are based on the analysis of its chemical structure and comparison with data from similar fluorinated and nitrated aromatic compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data for **3-Fluoro-5-nitrotoluene**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~2.5 - 2.6	Singlet (s)	N/A	Methyl protons (-CH ₃)
~7.6 - 7.8	Doublet of triplets (dt) or Multiplet (m)	J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz	Aromatic proton ortho to nitro group
~7.4 - 7.6	Doublet of triplets (dt) or Multiplet (m)	J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz	Aromatic proton ortho to fluorine
~7.2 - 7.4	Triplet (t) or Multiplet (m)	J(H-H) ≈ 2-3 Hz	Aromatic proton between fluorine and nitro group

Table 2: Predicted ¹³C NMR Spectroscopic Data for **3-Fluoro-5-nitrotoluene**

Chemical Shift (δ , ppm)	Coupling Constant (J, Hz)	Assignment
~20 - 22	N/A	Methyl carbon (-CH ₃)
~115 - 120	¹ J(C-F) ≈ 240-260 Hz	Carbon attached to Fluorine (C-F)
~120 - 125	² J(C-F) ≈ 20-25 Hz	Carbon ortho to Fluorine
~130 - 135	³ J(C-F) ≈ 5-10 Hz	Carbon meta to Fluorine
~140 - 145	N/A	Carbon attached to Methyl group
~148 - 152	N/A	Carbon attached to Nitro group (C-NO ₂)
~160 - 165	N/A	Aromatic carbons

Table 3: Predicted Infrared (IR) Spectroscopy Data for **3-Fluoro-5-nitrotoluene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
2980 - 2850	Medium	Methyl C-H stretch
1530 - 1500	Strong	Asymmetric NO ₂ stretch[1][2]
1355 - 1335	Strong	Symmetric NO ₂ stretch[1][2]
1600, 1475	Medium-Strong	Aromatic C=C bending
1280 - 1200	Strong	C-F stretch
900 - 690	Medium-Strong	Aromatic C-H out-of-plane bending

Table 4: Predicted Mass Spectrometry (MS) Data for **3-Fluoro-5-nitrotoluene**

m/z	Relative Intensity	Assignment
155	High	Molecular ion [M] ⁺
139	Medium	[M - O] ⁺
125	Medium	[M - NO] ⁺
109	High	[M - NO ₂] ⁺
96	Medium	[M - NO ₂ - CH ₃] ⁺
77	Medium	[C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization for specific instrumentation and sample characteristics.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3-Fluoro-5-nitrotoluene** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent depends on the solubility of the compound and the desired chemical shift referencing. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^1H NMR Spectroscopy:
 - Instrument: A 400 MHz or higher field NMR spectrometer.
 - Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Acquisition time: 2-3 seconds.
 - Relaxation delay: 1-2 seconds.
 - Number of scans: 16-64, depending on sample concentration.
 - Spectral width: 0-12 ppm.
- ^{13}C NMR Spectroscopy:
 - Instrument: A 100 MHz or higher field NMR spectrometer.
 - Parameters:
 - Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition time: 1-2 seconds.
 - Relaxation delay: 2-5 seconds.
 - Number of scans: 1024-4096, due to the low natural abundance of ^{13}C .
 - Spectral width: 0-200 ppm.

2. Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid Phase (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Solution Phase: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl_4 , CS_2). Use a liquid cell with appropriate window material (e.g., NaCl , KBr).
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Spectral range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
 - A background spectrum of the pure KBr pellet or the solvent should be recorded and subtracted from the sample spectrum.

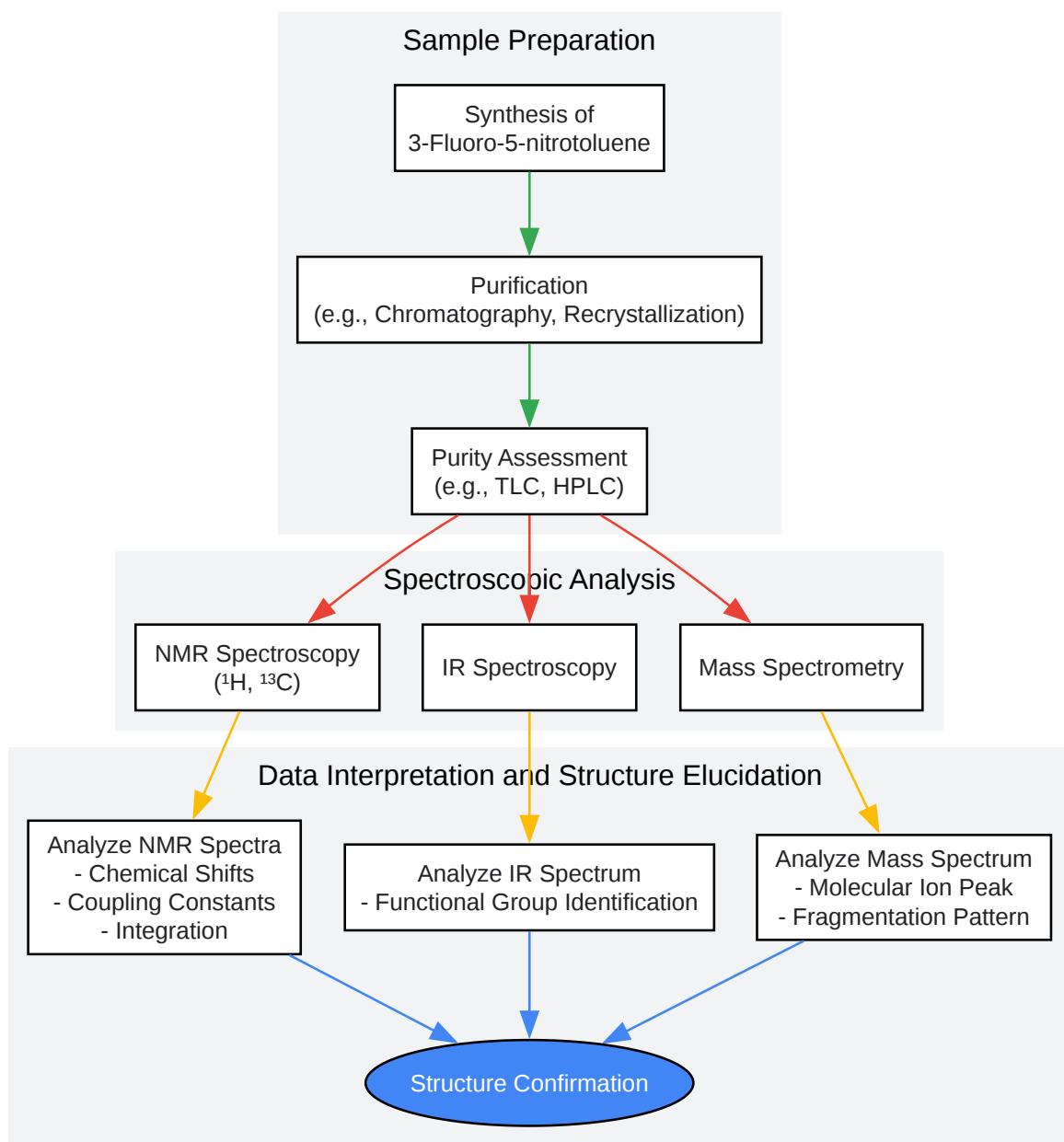
3. Mass Spectrometry (MS)

- Sample Introduction:
 - Direct Infusion: For pure compounds, dissolve a small amount in a suitable volatile solvent (e.g., methanol, acetonitrile) and infuse directly into the ion source.
 - Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, dissolve the sample in a volatile solvent and inject it onto a GC column for separation before introduction into the mass spectrometer.
- Ionization Method:
 - Electron Ionization (EI): This is a common technique for generating fragment ions and providing structural information.^[3] The electron energy is typically set to 70 eV.

- Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used.
- Parameters:
 - Mass range: Scan from m/z 40 to 300.
 - Ion source temperature: 200-250 °C.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel or uncharacterized compound like **3-Fluoro-5-nitrotoluene**.



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Caption: Workflow for Spectroscopic Analysis.

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